

# Understanding the role of GPR139 in the central nervous system.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Role of GPR139 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

G-protein coupled receptor 139 (GPR139) is an orphan receptor with highly conserved expression in the central nervous system (CNS), particularly in neurocircuits governing motivation, reward, and cognition.[1][2][3] Initially identified in 2002, its exclusive expression in the brain has made it a compelling target for neuropsychiatric and behavioral disorders.[4] Although its endogenous ligands are still a subject of investigation, with amino acids L-tryptophan and L-phenylalanine, certain neuropeptides, and dynorphins being proposed candidates, the development of potent surrogate agonists and antagonists has significantly advanced our understanding of its function.[5] GPR139 primarily signals through the Gq/11 pathway and has been shown to functionally interact with key neurotransmitter systems, including the opioid and dopamine systems. This guide provides a comprehensive overview of the molecular biology, neuroanatomical distribution, signaling mechanisms, and physiological roles of GPR139, along with detailed experimental protocols used in its characterization.

# **Molecular Biology and Pharmacology of GPR139**

GPR139 is a class A GPCR, with its gene located on chromosome 16 in humans. Its amino acid sequence is highly conserved across various vertebrate species, suggesting a fundamental and ancient role in neurophysiology.







# Ligands

While GPR139 was initially classified as an orphan receptor, several putative endogenous and synthetic ligands have since been identified. The aromatic amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) activate the receptor, though at relatively high (micromolar) concentrations. More recently, neuropeptides such as ACTH,  $\alpha$ -MSH, and dynorphins have also been shown to activate GPR139. The identification of these ligands has led to the hypothesis that GPR139 may function as a nutrient-sensing or homeostatic receptor. A variety of synthetic agonists and antagonists have been developed, serving as critical tools for elucidating the receptor's function.



| Compound                       | Туре       | Potency<br>(EC50/IC50)   | Notes                                                        |
|--------------------------------|------------|--------------------------|--------------------------------------------------------------|
| Putative Endogenous<br>Ligands |            |                          |                                                              |
| L-Tryptophan (L-Trp)           | Agonist    | Micromolar range         | Activates GPR139 at physiologically relevant concentrations. |
| L-Phenylalanine (L-<br>Phe)    | Agonist    | Micromolar range         | Activates GPR139 at physiologically relevant concentrations. |
| Dynorphins                     | Agonist    | High Efficacy            | Recently<br>deorphanized as a<br>dynorphin receptor.         |
| ACTH / α-MSH                   | Agonist    | High nM to low μM range  | Peptides that activate GPR139.                               |
| Synthetic Ligands              |            |                          |                                                              |
| JNJ-63533054                   | Agonist    | Potent (nanomolar range) | Widely used tool compound.                                   |
| TAK-041 (Zelatriazin)          | Agonist    | Potent (nanomolar range) | Advanced to clinical trials for schizophrenia.               |
| Compound 1a                    | Agonist    | Ten-nanomolar range      | Reference agonist.                                           |
| TC-O 9311                      | Agonist    | -                        | Surrogate ligand for GPR139.                                 |
| JNJ-3792165                    | Antagonist | -                        | Tool compound for blocking GPR139 activity.                  |



## **Neuroanatomical Distribution of GPR139**

GPR139 expression is almost exclusively confined to the CNS. Its distribution is concentrated in specific brain regions, which provides crucial insights into its potential functions. The highest expression levels are consistently found in the habenula, a key regulator of monoaminergic systems.

| Brain Region                    | Expression Level | Associated<br>Functions                   | References |
|---------------------------------|------------------|-------------------------------------------|------------|
| Habenula (Medial)               | Very High        | Reward, Aversion,<br>Motivation, Learning |            |
| Striatum                        | High             | Movement, Reward,<br>Motivation           |            |
| Hypothalamus                    | High             | Metabolism,<br>Homeostasis, Sleep         | _          |
| Septum (Lateral)                | High             | Emotion, Stress<br>Response               | -          |
| Pituitary Gland                 | Moderate         | Endocrine Regulation                      | -          |
| Ventral Tegmental<br>Area (VTA) | Moderate         | Reward, Motivation,<br>Addiction          | _          |
| Substantia Nigra                | Moderate         | Motor Control                             | _          |
| Hippocampus                     | Moderate         | Learning, Memory                          | -          |
| Olfactory Tubercle              | Moderate         | Reward, Sensory<br>Processing             |            |

# **Signaling Pathways of GPR139**

GPR139 is capable of coupling to multiple G protein families, including both Gq/11 and Gi/o. However, functional studies in reconstituted cell systems and native neurons have demonstrated that its primary signaling output is mediated through the Gq/11 pathway.



Activation of GPR139 by an agonist leads to the engagement of  $G\alpha q/11$ , which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of Gq/11 signaling that is frequently used in functional screening assays.



Click to download full resolution via product page

**Fig. 1:** Canonical GPR139 signaling pathway via Gq/11 activation.

# **Functional Interactions with Other Receptors**

A critical aspect of GPR139 function is its interaction with other GPCRs, particularly the  $\mu$ -opioid receptor (MOR) and the dopamine D2 receptor (D2R).

μ-Opioid Receptor (MOR): GPR139 and MOR are co-expressed in several brain regions, including the habenula. Functional studies have revealed that GPR139 activation opposes MOR signaling. While MOR activation (via Gi/o) typically inhibits adenylyl cyclase (AC) and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, GPR139 activation (via Gq/11) counteracts these effects. This antagonistic relationship suggests GPR139 may act as a natural brake on the opioid system, with implications for pain, addiction, and withdrawal.





Click to download full resolution via product page

Fig. 2: GPR139 opposes MOR signaling at shared downstream effectors.

Dopamine D2 Receptor (D2R): GPR139 and D2R mRNA are co-expressed in a majority of
cells within key dopaminergic pathways, including the VTA, substantia nigra, and striatum. In
vitro studies show a functional interaction where the presence of GPR139 (a Gq-coupled
receptor) enables the Gi-coupled D2R to elicit a calcium response. Behaviorally, some
deficits in GPR139 knockout mice can be rescued by the D2R antagonist haloperidol,
suggesting that a loss of GPR139 leads to dopaminergic hyper-functionality.



# **Physiological Roles and Therapeutic Potential**

The unique expression and signaling properties of GPR139 position it as a modulator of several critical CNS functions. Dysregulation of GPR139 is linked to a range of pathological conditions.

- Schizophrenia: GPR139 knockout mice exhibit behaviors reminiscent of schizophrenia, such as hyperactivity, stereotypy, deficits in pre-pulse inhibition, and social interaction deficits.
   These symptoms can be reversed by D2R and MOR antagonists. The GPR139 agonist TAK-041 has been investigated in clinical trials for treating the negative symptoms of schizophrenia.
- Substance Abuse and Reward: Through its opposition to MOR signaling, GPR139 is implicated in modulating the effects of opioids. Knockout models suggest it plays an antiopioid role, influencing withdrawal symptoms and the rewarding effects of addictive drugs.
- Cognition and Mood: GPR139 is expressed in the hippocampus and medial septum, areas
  vital for learning and memory. Agonist activation has been shown to ameliorate cognitive
  impairment in mouse models of Alzheimer's disease. Its role in the habenula also suggests
  an influence on mood and depression.
- Sleep and Alertness: Pharmacological activation of GPR139 in rats increases NREM sleep, while knockout mice show reduced REM sleep and a blunted response to wake-promoting agents like amphetamine. This indicates a role for GPR139 in sleep-wake cycle regulation.

# Key Experimental Protocols In Situ Hybridization for GPR139 mRNA Localization

This technique is used to visualize the specific location of GPR139 mRNA within brain tissue, providing detailed anatomical expression data. The RNAscope® technique is a highly sensitive method often used for this purpose.

#### Methodology:

• Tissue Preparation: Anesthetize the animal (e.g., mouse) and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain

## Foundational & Exploratory





and post-fix in 4% PFA overnight. Cryoprotect the tissue by incubating in a sucrose solution (e.g., 20-30%) until it sinks.

- Sectioning: Rapidly freeze the brain and cut thin (e.g., 14-20  $\mu$ m) sections using a cryostat. Mount sections onto charged microscope slides.
- Pre-treatment: Treat the tissue sections with a series of reagents to allow probe access, typically including a hydrogen peroxide step (to quench endogenous peroxidases), a target retrieval step (heat-induced epitope retrieval), and a protease digestion step.
- Hybridization: Apply the target-specific oligonucleotide probes (e.g., for GPR139 and D2R mRNA) to the sections and incubate at 40°C in a hybridization oven for several hours (e.g., 2 hours). These probes bind to the target RNA sequences.
- Signal Amplification: Wash the sections to remove unbound probes. Apply a series of signal amplification molecules (pre-amplifier, amplifier) that build a "tree-like" structure onto the bound probes.
- Labeling and Detection: Apply label probes conjugated to a fluorescent dye (e.g., Atto 550 for GPR139, Atto 647 for D2R) that bind to the amplification structure. Counterstain cell nuclei with DAPI.
- Imaging: Mount the slides with a coverslip and imaging medium. Visualize and capture images using a confocal or fluorescence microscope. Co-localization is determined by the overlap of the different fluorescent signals.





Click to download full resolution via product page

Fig. 3: General experimental workflow for RNAscope in situ hybridization.



# **Calcium Mobilization Assay**

This is the primary functional assay for GPR139, as it directly measures the outcome of Gq/11 signaling. It is used to screen for agonists and antagonists and to quantify their potency.

#### Methodology:

- Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably or transiently expressing the GPR139 receptor in multi-well plates (e.g., 384- or 1536-well). For interaction studies, co-express GPR139 with another receptor like D2R.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca<sup>2+</sup>. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.
- Compound Addition: Utilize a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). Record a baseline fluorescence reading for several seconds.
- Agonist Mode: Add the test compounds (potential agonists) to the wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes). An increase in fluorescence indicates Ca<sup>2+</sup> release and receptor activation.
- Antagonist Mode: To screen for antagonists, first pre-incubate the cells with the test compounds for a set period. Then, add a known GPR139 agonist at a concentration that elicits a sub-maximal response (e.g., EC80). A reduction or absence of the agonist-induced fluorescence signal indicates antagonist activity.
- Data Analysis: The change in fluorescence intensity (ΔF) is measured. For agonists, plot the
  peak fluorescence response against the compound concentration to generate a doseresponse curve and calculate the EC50 value. For antagonists, calculate the IC50 value from
  the inhibition curve.





Click to download full resolution via product page

Fig. 4: Workflow for a GPR139 calcium mobilization assay.



### **Conclusion and Future Directions**

GPR139 has emerged from obscurity as a highly promising therapeutic target within the CNS. Its specific expression in the habenula and its functional opposition to the opioid and dopamine systems place it at a critical intersection of circuits controlling mood, motivation, and cognition. The development of selective pharmacological tools has been instrumental in uncovering its roles in schizophrenia, substance use disorders, and cognitive function.

Future research should focus on several key areas. First, the definitive identification of its primary endogenous ligand(s) in the brain remains a critical, unanswered question. Second, further exploration of the structural basis for its interaction with MOR and D2R could pave the way for developing biased agonists or allosteric modulators with improved therapeutic profiles. Finally, continued investigation using advanced techniques like circuit-specific genetic manipulation and in vivo imaging will be essential to fully dissect the complex role of GPR139 signaling in both normal brain function and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Research progress on the role of orphan receptor GPR139 in neuropsychiatric behaviours
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and function of the orphan GPR139 G protein-coupled receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the role of GPR139 in the central nervous system.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682608#understanding-the-role-of-gpr139-in-the-central-nervous-system]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com